molecular formula C4H7N5O2S B12919964 4,6-Diaminopyrimidine-5-sulfonamide CAS No. 89125-21-3

4,6-Diaminopyrimidine-5-sulfonamide

Cat. No.: B12919964
CAS No.: 89125-21-3
M. Wt: 189.20 g/mol
InChI Key: DLXKHVODJYERNM-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine-5-sulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It combines a diaminopyrimidine scaffold, a key structural motif in many bioactive molecules, with a sulfonamide functional group . This hybrid structure is designed to exploit the known biological activities of both components. The pyrimidine core is a fundamental building block in nucleic acids, and its derivatives, such as the diaminopyrimidine trimethoprim, are well-established inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway . Concurrently, sulfonamide groups are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme immediately preceding DHFR in the same pathway . The integration of these two pharmacophores into a single molecule suggests potential for synergistic activity, making it a valuable candidate for investigating new antimicrobial agents, particularly against resistant strains . Researchers are exploring this compound and its analogs for their efficacy against a range of bacterial and fungal pathogens . Beyond its direct antimicrobial applications, this compound serves as a prime subject for computational chemistry studies. Its electronic properties, such as the energy gap between its frontier molecular orbitals (HOMO-LUMO), can be calculated using Density Functional Theory (DFT) to predict its reactivity and stability . Furthermore, it is used in molecular docking simulations to evaluate its binding affinity and interactions with specific enzymatic targets like DHPS and DHFR, providing valuable insights for the rational design of more potent inhibitors . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89125-21-3

Molecular Formula

C4H7N5O2S

Molecular Weight

189.20 g/mol

IUPAC Name

4,6-diaminopyrimidine-5-sulfonamide

InChI

InChI=1S/C4H7N5O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11)(H4,5,6,8,9)

InChI Key

DLXKHVODJYERNM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)S(=O)(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4,6-Diaminopyrimidine (B116622) Core

The formation of the central 4,6-diaminopyrimidine ring system is the foundational step in the synthesis of the target compound. This is typically achieved through the careful selection of precursors and the application of specific cyclization reactions.

Precursor Synthesis and Functionalization Approaches

One prevalent precursor is 2,4-diamino-6-hydroxypyrimidine. This compound can be activated for further reactions, such as chlorination, to facilitate subsequent modifications. For instance, treatment with phosphorus oxychloride (POCl₃) effectively converts the hydroxyl group into a chloro group, yielding 2,4-diamino-6-chloropyrimidine. mdpi.com This chlorinated intermediate is a versatile building block for introducing various substituents at the 6-position through nucleophilic substitution reactions.

Another important class of precursors is derived from malononitrile (B47326) and its derivatives. Malononitrile, with its activated methylene (B1212753) group, is a key starting material for constructing the pyrimidine (B1678525) ring. It can be condensed with various amidine-containing reagents to form the desired heterocyclic system. thieme-connect.de

Functionalization of the pyrimidine ring at an early stage can also be a strategic approach. For example, 2,5-diamino-4,6-dihydroxypyrimidine (B34952) can be halogenated to produce 2,5-diamino-4,6-dihalopyrimidines, which serve as key intermediates for further derivatization. google.com

Ring Annulation and Cyclization Reactions

The construction of the pyrimidine ring itself is accomplished through cyclocondensation reactions, where acyclic precursors are joined to form the heterocyclic core.

A classic and widely used method is the condensation of a three-carbon component with an amidine or guanidine (B92328) derivative. For instance, the reaction of malononitrile with guanidine hydrochloride in the presence of a base like sodium ethoxide is a well-established route to form a 2,4,6-triaminopyrimidine (B127396) structure. google.com Similarly, ethyl cyanoacetate (B8463686) can be condensed with guanidine to produce 2,6-diamino-4-hydroxypyrimidine, which can then be further functionalized. google.com

The reaction conditions for these cyclizations are crucial for achieving good yields. The choice of solvent, temperature, and base can significantly influence the outcome. For example, the condensation of malononitrile and thiourea (B124793) in ethanol (B145695) with sodium ethoxide provides 4,6-diaminopyrimidine-2-thiol (B7759887) in high yield. thieme-connect.de

Introduction and Modification of the Sulfonamide Moiety at the C5 Position

With the 4,6-diaminopyrimidine core in hand, the next critical step is the introduction and potential modification of the sulfonamide group at the C5 position. This functional group is often key to the biological activity of the final compounds.

Direct Sulfonylation Methods on Pyrimidine Intermediates

Direct sulfonylation involves the introduction of the sulfonyl group onto a pre-formed pyrimidine ring. A common and effective reagent for this transformation is chlorosulfonic acid. The reaction of a 4,6-diaminopyrimidine derivative with chlorosulfonic acid can directly install a sulfonic acid group at the C5 position. This sulfonic acid can then be converted to the corresponding sulfonyl chloride.

A patent describes a process where a phenoxy diaminopyrimidine is treated with chlorosulfonic acid in a polar aprotic solvent like sulfolane (B150427) to yield the corresponding sulfonic acid. This intermediate, without isolation, is then treated with a chlorinating agent such as phosphorus oxychloride to form the reactive sulfonyl chloride. chemicalbook.com This sulfonyl chloride is the immediate precursor to the sulfonamide.

Derivatization from Precursor Sulfonic Acids or Sulfonyl Chlorides

Once the pyrimidine-5-sulfonyl chloride is obtained, the formation of the sulfonamide is typically straightforward. The sulfonyl chloride is a highly reactive electrophile that readily reacts with ammonia (B1221849) or primary or secondary amines to furnish the desired sulfonamide.

The reaction, known as aminolysis, is often carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct. The choice of amine in this step is a primary point of diversification, allowing for the synthesis of a wide array of N-substituted sulfonamide derivatives. The use of sulfolane as a solvent in this step has been shown to be advantageous as it allows for good control of the exothermic reaction and facilitates the isolation of the product. chemicalbook.com

An alternative approach involves the synthesis of pyrimidine-5-sulfonic acids, which can then be activated and reacted with amines. However, the direct use of the more reactive sulfonyl chlorides is generally preferred for the synthesis of sulfonamides.

Synthesis of Diverse 4,6-Diaminopyrimidine-5-sulfonamide Derivatives

The synthetic strategies outlined above provide a robust platform for the generation of a diverse library of this compound derivatives. By varying the substituents on the pyrimidine core and on the sulfonamide nitrogen, a wide range of chemical space can be explored.

For example, starting with different substituted malononitriles or guanidines can lead to variations in the substituents at positions 2 and the amino groups of the pyrimidine ring. Subsequently, a diverse set of amines can be used to react with the pyrimidine-5-sulfonyl chloride to generate a library of N-substituted sulfonamides.

The following tables illustrate the synthesis of various pyrimidine sulfonamide derivatives, showcasing the versatility of the synthetic methodologies.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,4-Diamino-6-hydroxypyrimidine1. POCl₃, 97 °C, 17 h; 2. Ice water, then 90 °C, 1 h; 3. NaOH (to pH 8)2,4-Diamino-6-chloropyrimidine85 mdpi.com
Malononitrile, Guanidine hydrochlorideSodium nitrite, water, HCl (to pH 4); then Na₂CO₃, DMF, 140 °C, 1 h5-Nitroso-2,4,6-triaminopyrimidineNot reported google.com
Ethyl cyanoacetate, GuanidineSodium ethoxide, ethanol, reflux 2 h; then evaporate and acidify with acetic acid2,6-Diamino-4-hydroxypyrimidine80-82 google.comorgsyn.org
Malononitrile, ThioureaSodium ethoxide, ethanol, reflux 2 h; then adjust pH to 6-74,6-Diaminopyrimidine-2-thiol99 thieme-connect.de
5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzene1. Chlorosulfonic acid, sulfolane; 2. POCl₃; 3. NH₃5-(2,4-Diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamideNot reported chemicalbook.com

Table 1: Synthesis of Key Intermediates and the 4,6-Diaminopyrimidine Core

Pyrimidine IntermediateAmine/ReagentConditionsProductYield (%)Reference
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chlorideAnilineNot specifiedN-Phenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideNot reported brieflands.com
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride2-NitroanilineNot specifiedN-(2-Nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide75 brieflands.com
4,6-Dichloropyrimidine-5-sulfonyl chlorideAnhydrous piperazine (B1678402)K₂CO₃, dioxane, reflux 80 °C, 10 hDerivative with piperazine linker70 thieme-connect.de
2,4-Dichloro-N-(4-methoxyphenyl)pyrimidine-5-sulfonamideHydrazine hydrateNot specified2,4-Dihydrazinyl-N-(4-methoxyphenyl)pyrimidine-5-sulfonamide61 brieflands.com

Table 2: Synthesis of Diverse Pyrimidine-5-sulfonamide Derivatives

Nucleophilic Substitution Reactions at Pyrimidine Ring Positions (e.g., C2, C6)

The introduction of the key amino groups at the C4 and C6 positions of the pyrimidine ring is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. The typical precursors for these transformations are 4,6-dihalopyrimidines, which are themselves often synthesized from 4,6-dihydroxypyrimidines via reactions like the Vilsmeier-Haack reaction. researchgate.net

The chlorine atoms at the C4 and C6 positions are highly susceptible to displacement by nucleophiles, particularly amines. The reaction of 4,6-dichloropyrimidine (B16783) with ammonia or primary/secondary amines provides a direct route to the corresponding 4,6-diaminopyrimidine derivatives. semanticscholar.org Studies involving the reaction of 4,6-dichloropyrimidine with bulky amines, such as those containing adamantane (B196018) moieties, have demonstrated that monosubstitution can be achieved, followed by a second amination, sometimes requiring catalysis (e.g., Pd(0) catalysis) to introduce a different amino group. semanticscholar.org This stepwise approach allows for the synthesis of unsymmetrically substituted diaminopyrimidines.

While the title compound features amino groups at C4 and C6, the C2 position also represents a key site for functionalization. For instance, starting from 4,6-diamino-2-mercaptopyrimidine, the sulfur atom can act as a soft nucleophile, readily undergoing S-alkylation with alkyl halides to form thioethers. mdpi.com This chemoselective reaction highlights the differential reactivity of the various positions on the pyrimidine ring, allowing for selective modifications. scispace.com

PrecursorReagent/ConditionsPosition(s) ModifiedProduct TypeReference(s)
4,6-Dichloropyrimidine-5-carbaldehydeAqueous Ammonia, 80-100°CC4, C64,6-Diaminopyrimidine derivative
4,6-DichloropyrimidineAdamantylalkylaminesC4 and/or C64-Amino-6-chloropyrimidine or 4,6-Diaminopyrimidine derivatives semanticscholar.org
4,6-Diamino-2-mercaptopyrimidinen-Heptyl chloride, DMF, 50°CC2 (S-alkylation)2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com
4,6-Diaminopyrimidine-2(1H)-thioneFluoro- and chloroheteroaromatic compounds, Na₂CO₃, Acetonitrile (B52724)C2 (S-arylation)Diheteroaryl sulfide scispace.com

Regioselective Functionalization and Derivatization

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted heterocyclic compounds like this compound. The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms and various substituents, dictates the preferred sites for electrophilic or nucleophilic attack.

The functionalization of the C5 position is of particular importance for the synthesis of the title compound. A relevant synthetic strategy for introducing a sulfonamide group involves the direct sulfonation of a pyrimidine derivative. For example, a patented process describes the treatment of a phenoxy diaminopyrimidine derivative with chlorosulfonic acid in a polar aprotic solvent like sulfolane. google.com This reaction yields a sulfonyl chloride intermediate, which is then reacted with ammonia to form the final sulfonamide. google.com This two-step procedure—chlorosulfonation followed by amination—is a standard method for creating sulfonamides on aromatic rings and is highly applicable to the C5 position of the 4,6-diaminopyrimidine core.

Alternative strategies for regioselective functionalization involve metalation reactions. The use of frustrated Lewis pairs or specialized metal-amide bases (e.g., Mg- or Zn-TMP bases) can facilitate regioselective deprotonation of diazines like pyrimidines, allowing for subsequent functionalization at specific sites that might otherwise be unreactive. researchgate.net Such methods offer complementary reactivity to classical approaches.

Synthetic GoalPrecursorKey Reagents/StrategyPosition FunctionalizedResulting MoietyReference(s)
Sulfonamide Installation5-Phenoxy-2,4-diaminopyrimidine derivative1. Chlorosulfonic acid2. AmmoniaC5Sulfonamide google.com
Regioselective Halogenation/FunctionalizationPyrimidine/PyrazineFrustrated Lewis Pairs (e.g., TMP-metal + BF₃·OEt₂)Ring Carbons (e.g., C5)Various functional groups via metalated intermediate researchgate.net
C-N Bond Formation2,4,6-Trichloropyrimidine-5-carbaldehydeAmine, Phase Transfer Catalyst (TBAI)C2, C4, C6 (selective)Amino groups

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound involves the introduction of one or more stereocenters into the molecule. This is often achieved by attaching a chiral side chain or by constructing a chiral scaffold that incorporates the pyrimidine motif. Research in this area is heavily influenced by the synthesis of nucleoside analogs, where the chirality of the side chain is crucial for biological interactions. mdpi.comnih.gov

Enzymatic catalysis provides a powerful tool for stereoselective synthesis. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, can catalyze the aldol (B89426) addition of DHAP to aldehyde-functionalized pyrimidines, generating acyclic nucleoside analogs with two new stereocenters with high conversion yields (70-90%). mdpi.comnih.gov

Asymmetric chemical catalysis is another prominent strategy. Chiral ruthenium(II)-phenyloxazoline complexes have been used as catalysts for highly enantioselective intermolecular cyclopropanation reactions, yielding chiral cyclopropyl (B3062369) pyrimidine nucleoside analogs with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (96-99% ee). researchgate.net Similarly, palladium-catalyzed asymmetric cycloadditions can be employed to construct chiral tetrahydrofuran (B95107) skeletons, which are precursors to isonucleoside analogs. researchgate.net These methodologies could be adapted to synthesize chiral analogs of this compound, for example, by using a chiral amine in the final sulfonamide formation step or by attaching a pre-synthesized chiral fragment to the pyrimidine core.

Synthetic ApproachCatalyst/MethodChiral Product TypeKey FindingsReference(s)
Biocatalytic Aldol AdditionDHAP-dependent aldolasesAcyclic nucleoside analogsGeneration of two stereocenters, conversion yields 70-90% mdpi.comnih.gov
Asymmetric CyclopropanationChiral Ruthenium(II)-phenyloxazoline complexCyclopropyl pyrimidine nucleoside analogsHigh yields (71-96%), high dr (10:1 to >20:1), high ee (96-99%) researchgate.net
Asymmetric (3+2) CycloadditionNd(OTf)₃Carbocyclic pyrimidine nucleoside analogsHigh yields (up to 64%), >20:1 dr, 87-96% ee researchgate.net
Stereoselective Amine SynthesisMulti-step chemical synthesisCyclopentyl and cyclohexyl analogs of PreQ₀Convergent and stereoselective route to chiral amine derivatives beilstein-journals.org

Formation of Hybrid Architectures Incorporating the this compound Motif

Molecular hybridization is a contemporary strategy in chemical synthesis that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov The goal is to develop novel compounds with potentially enhanced activity, improved pharmacokinetics, or a new mechanism of action. The combination of a pyrimidine ring and a sulfonamide moiety is a well-explored area, leading to the development of numerous pyrimidine-sulfonamide hybrids. nih.govtandfonline.comscilit.com

The synthesis of these hybrids often involves multi-step sequences or multi-component reactions. For example, imidazole-pyrimidine-sulfonamide hybrids have been synthesized via a multi-component reaction to access N-(pyrimidin-2-yl)-4-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamides. nih.gov Another approach involves the coupling of a pre-formed sulfonamide-containing fragment with a functionalized pyrimidine. The Buchwald-Hartwig cross-coupling reaction, catalyzed by nickel or palladium, has been used to link a cysteine-based sulfonamide with 5-chloro-4,6-diaminopyrimidine, forming a C-N bond between the two key fragments. nih.gov

These hybrid architectures often position the pyrimidine and sulfonamide scaffolds in a specific spatial arrangement to interact with biological targets. The pyrimidine core, particularly the 2,4-diaminopyrimidine (B92962) substructure, is known to act as a hinge-binding motif in many protein kinase inhibitors, while the sulfonamide group can form crucial hydrogen bonds and occupy adjacent pockets. researchgate.net

Hybrid TypeSynthetic StrategyKey PrecursorsLinkage TypeReference(s)
Imidazole-pyrimidine-sulfonamideMulti-component reactionBenzaldehyde, Benzil, Guanidinyl pyrimidine, Ammonium acetate (B1210297)Imidazole ring formation and linkage to sulfonamide-pyrimidine nih.gov
Pyrazolo[1,5-a]pyrimidine-sulfonamideMulti-step synthesisSubstituted pyrazole, malononitrile, sulfonamide derivativesPyrimidine ring formation and linkage to sulfonamide nih.gov
Cysteine-based sulfonamide-pyrimidineBuchwald-Hartwig cross-coupling5-Chloro-4,6-diaminopyrimidine, Cysteine-sulfonamide derivativeC-N bond nih.gov
General Pyrimidine-sulfonamideVarious coupling reactionsFunctionalized pyrimidines, Aryl/Alkyl sulfonamidesAmide, ether, or direct C-S/C-N bonds nih.govscilit.com

Molecular and Biochemical Mechanisms of Action

Inhibition of Dihydrofolate Synthesis Pathway Enzymes

The primary mechanism of action of sulfonamides, including 4,6-diaminopyrimidine-5-sulfonamide, involves the disruption of the synthesis of dihydrofolate, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleic acids and certain amino acids. By targeting enzymes in this pathway, these compounds effectively halt microbial growth and replication.

Competitive Inhibition of Dihydropteroate (B1496061) Synthetase (DPS)

Sulfonamides, due to their structural similarity to para-aminobenzoic acid (pABA), act as competitive inhibitors of dihydropteroate synthetase (DHPS). nih.govbiorxiv.org This enzyme catalyzes the condensation of dihydropterin pyrophosphate with pABA to form 7,8-dihydropteroate, a crucial step in the folate synthesis pathway. researchgate.net The sulfonamide molecule occupies the active site of the DHPS enzyme that is normally reserved for pABA, thereby preventing the synthesis of dihydropteroate and halting the entire folate production line. biorxiv.org For a sulfonamide to be an effective inhibitor, it generally requires an unsubstituted p-amino group.

The inhibitory potential of sulfonamides can be quantified by their inhibition constant (Ki) and 50% inhibitory concentration (IC50). For instance, studies on recombinant Pneumocystis carinii DHPS have shown that various sulfa drugs exhibit a range of IC50 values, with some being comparable to or even more effective than the commonly used sulfamethoxazole (B1682508).

Inhibition of Dihydrofolate Reductase (DHFR)

While sulfonamides directly target DHPS, another class of compounds, the diaminopyrimidines (e.g., trimethoprim (B1683648), pyrimethamine), are potent inhibitors of dihydrofolate reductase (DHFR). msdvetmanual.comnih.gov DHFR is the subsequent enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Diaminopyrimidine derivatives are known to be effective inhibitors of DHFR from various organisms, including Cryptosporidium parvum, Pneumocystis carinii, and Toxoplasma gondii. nih.govasm.org The 2,4-diaminopyrimidine (B92962) structure is a common feature among many DHFR inhibitors. nih.govresearchgate.net

Sequential Blockade Mechanisms in Potentiated Combinatorial Therapies

The combination of a sulfonamide and a diaminopyrimidine, such as trimethoprim, leads to a "potentiated" or synergistic effect. researchgate.netmsdvetmanual.com This is due to the sequential blockade of two distinct enzymes in the same metabolic pathway. researchgate.netmsdvetmanual.com The sulfonamide first inhibits DHPS, reducing the production of dihydrofolate. Subsequently, the diaminopyrimidine inhibits DHFR, preventing the conversion of the remaining dihydrofolate into tetrahydrofolate. msdvetmanual.com This dual action is significantly more effective than the action of either drug alone and often results in a bactericidal outcome, as opposed to the bacteriostatic effect of sulfonamides used as monotherapy. msdvetmanual.com This combination strategy is a cornerstone in treating various bacterial and protozoal infections. msdvetmanual.comnih.gov

Molecular Basis of Enzyme-Ligand Interactions

The efficacy of this compound and related compounds as enzyme inhibitors is rooted in their specific molecular interactions with the active sites of their target enzymes. These interactions involve precise binding dynamics and a network of non-covalent bonds.

Active Site Binding Dynamics and Conformational Changes

The binding of inhibitors to the active site of enzymes like DHPS and DHFR is a dynamic process that can induce conformational changes in the enzyme structure. For instance, studies on Sul enzymes, which confer sulfonamide resistance, have revealed that key active site loops undergo conformational shifts upon ligand binding. biorxiv.org In the case of DHFR, the binding of diaminopyrimidine inhibitors can also lead to significant conformational adjustments within the active site, stabilizing the enzyme-inhibitor complex. nih.gov Molecular docking studies have been instrumental in visualizing these interactions, showing how inhibitors occupy the pABA and pterin (B48896) binding pockets of DHPS and the pterin binding pocket of DHFR. acs.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds play a crucial role in the stabilization of the inhibitor within the enzyme's active site. acs.org In DHPS, sulfonamides form hydrogen bonds with key amino acid residues, mimicking the interactions of the natural substrate, pABA. scielo.org.mx For example, the amino group and the carboxyl group of pABA form hydrogen bonds with residues such as Asn22, Arg63, Glu60, and Asp96. scielo.org.mx Similarly, the diaminopyrimidine ring of DHFR inhibitors forms highly conserved hydrogen bonds with active site residues, which is a key factor in their inhibitory potency. acs.org

Broader Cellular and Molecular Pathways Affected by this compound and its Analogs

The influence of this compound and its related analogs extends beyond a single molecular target, impacting a network of interconnected cellular and molecular pathways. The foundational mechanism of action, rooted in the disruption of folate metabolism, precipitates a cascade of effects on nucleic acid synthesis, protein production, and cellular proliferation. Furthermore, investigations have revealed interactions with a variety of other biological targets, highlighting a complex pharmacological profile.

Impact on Purine (B94841), Pyrimidine (B1678525), and Nucleic Acid Biosynthesis

The primary mechanism by which sulfonamides, including pyrimidine-sulfonamide derivatives, exert their biological effects is through the competitive inhibition of dihydropteroate synthetase (DHPS). msdvetmanual.comfrontiersrj.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate (THF). THF is an essential cofactor in the biosynthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA. msdvetmanual.comijpediatrics.com

As structural analogs of para-aminobenzoic acid (PABA), sulfonamides compete for the PABA binding site on DHPS, thereby blocking the production of dihydropteroate. mdpi.com This blockade leads to a depletion of the intracellular pool of THF. The lack of THF stalls the de novo synthesis of purine nucleotides (adenosine and guanosine) and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a critical step in pyrimidine metabolism. msdvetmanual.com Consequently, the synthesis of nucleic acids is arrested, leading to a bacteriostatic effect where cell growth and replication are halted. msdvetmanual.comijpediatrics.com

This inhibitory effect can be significantly enhanced by the concurrent use of a diaminopyrimidine, such as trimethoprim. Diaminopyrimidines target a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to the active tetrahydrofolate. msdvetmanual.comresearchgate.net This sequential blockade of two critical steps in the folate biosynthesis pathway results in a synergistic and often bactericidal outcome. ijpediatrics.com

Modulation of Protein Synthesis and Cellular Replication Processes

The disruption of purine and pyrimidine biosynthesis directly impacts protein synthesis and cellular replication. Since DNA replication and transcription are prerequisites for cell division and protein production, the inhibition of nucleic acid synthesis effectively halts these fundamental cellular processes. msdvetmanual.comresearchgate.net Organisms that cannot utilize pre-formed folate from their environment are particularly susceptible. msdvetmanual.com

There is typically a lag period before the full effects of sulfonamide action are observed. msdvetmanual.com During this time, the cell utilizes its existing reserves of folic acid, purines, and amino acids. Once these stores are depleted, the bacteriostatic or bactericidal effects become evident. msdvetmanual.com The interference with the building blocks of nucleic acids ultimately prevents the cell from replicating its genetic material and synthesizing essential proteins, leading to an inhibition of growth and cell division. frontiersrj.comijpediatrics.com

Investigation of Off-Target Enzymatic Inhibition (e.g., Sepiapterin (B94604) Reductase)

While the primary target of sulfonamides is DHPS, research has identified off-target interactions with other enzymes. One notable example is the inhibition of mammalian sepiapterin reductase. mdpi.comresearchgate.netnih.gov This enzyme is critical for the synthesis of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for the production of several key neurotransmitters, including dopamine, serotonin, and norepinephrine. mdpi.com The inhibition of sepiapterin reductase by sulfonamides can therefore lead to alterations in neurotransmitter levels. researchgate.netnih.gov This off-target effect highlights the potential for sulfonamide-based compounds to interact with eukaryotic enzymes, particularly those that bind substrates with structural similarities to PABA or pterin moieties. mdpi.comresearchgate.net

Interaction with Other Biological Targets

The structural motifs of this compound and its analogs have been explored for their potential to interact with a diverse range of other biological targets implicated in various diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine. science.govnih.gov Numerous studies have synthesized and evaluated sulfonamide and pyrimidine derivatives for their ability to inhibit AChE and BChE. researchgate.netnih.govnih.gov Some novel sulfonamide-based carbamates and 4,6-diphenylpyrimidine (B189498) derivatives have demonstrated potent and selective inhibition of BChE and/or AChE, suggesting their potential as therapeutic leads for neurodegenerative disorders. nih.govnih.gov

β- and γ-Secretase: These enzymes are also central to the pathogenesis of Alzheimer's disease, as they are involved in the production of amyloid-β peptides. nih.govnih.gov Research has indicated that certain sulfonamide derivatives can selectively inhibit or modulate the activity of β- and γ-secretase. researchgate.netnih.gov For instance, some sulfonamide-based γ-secretase inhibitors have shown selectivity for the presenilin-1 (PSEN1) subunit over PSEN2. nih.govucl.ac.uk

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a crucial role in cell growth and proliferation and is a validated target in cancer therapy. nih.govebi.ac.uk Pyrimidine-sulfonamide hybrids have been designed as potent inhibitors of EGFR. nih.govnih.gov These compounds have shown the ability to inhibit EGFR phosphorylation and have demonstrated significant antiproliferative activity against various cancer cell lines, including those with drug-resistant mutations. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the progression of the cell cycle and are attractive targets for anticancer drug development. rcsb.orgnih.gov Derivatives of 2,4-diaminopyrimidine have been identified as potent and selective inhibitors of CDKs, particularly CDK1 and CDK2. rcsb.orgnih.gov Structural studies have revealed that these compounds bind to the ATP-binding site of the kinases, and modifications to the pyrimidine core and its substituents have been explored to enhance potency and selectivity. nih.govresearchgate.netcore.ac.uk

DNA Gyrase: This bacterial enzyme is a type II topoisomerase that is essential for DNA replication, making it an excellent target for antibiotics. nih.govresearchgate.net Chrysin-substituted pyrimidine–piperazine (B1678402) hybrids have been developed to target DNA gyrase, exhibiting antibacterial activity. nih.gov Additionally, molecular docking studies have explored the potential of sulfonamide derivatives to inhibit Mycobacterium tuberculosis DNA gyrase. nih.gov

Biological TargetTherapeutic AreaFindings for Pyrimidine-Sulfonamide Analogs
Acetylcholinesterase (AChE)Alzheimer's DiseaseInhibition by various derivatives, some with nanomolar potency. nih.gov
Butyrylcholinesterase (BChE)Alzheimer's DiseasePotent and selective inhibition by novel sulfonamide-based carbamates and pyrimidine derivatives. nih.govresearchgate.net
β-SecretaseAlzheimer's DiseaseSulfonamide derivatives show selectivity for this enzyme. researchgate.net
γ-SecretaseAlzheimer's DiseaseSulfonamide-based inhibitors demonstrate selectivity for the PSEN1 subunit. nih.govucl.ac.uk
Epidermal Growth Factor Receptor (EGFR)CancerPyrimidine-sulfonamide hybrids act as potent inhibitors, effective against mutant forms. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs)CancerDiaminopyrimidine derivatives show potent inhibition of CDK1 and CDK2. rcsb.orgnih.gov
DNA GyraseBacterial InfectionsPyrimidine and sulfonamide derivatives designed to inhibit this essential bacterial enzyme. nih.govnih.gov

Activation of Endogenous Antioxidant Response Pathways (e.g., NRF2)

Recent studies have highlighted the ability of sulfonamide derivatives to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. researchgate.netresearchgate.net NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, forming a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov

The activation of the NRF2/Antioxidant Response Element (ARE) signaling pathway by sulfonamide-containing compounds can upregulate the expression of protective genes. researchgate.netresearchgate.net This mechanism is being explored as a potential therapeutic strategy for conditions associated with oxidative stress and inflammation, including neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net The ability of these compounds to modulate the endogenous antioxidant response represents a significant and distinct area of their biological activity. dntb.gov.ua

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophoric Features for Biological Activity

The biological activity of 4,6-diaminopyrimidine-5-sulfonamide is intrinsically linked to its key structural components. The diaminopyrimidine scaffold, in particular, is recognized as a crucial pharmacophore in medicinal chemistry. nih.govtandfonline.comtandfonline.com

Significance of Diamino and Sulfonamide Functional Groups

The diaminopyrimidine moiety, characterized by two amino groups attached to a pyrimidine (B1678525) ring, is a well-established pharmacophore found in various biologically active compounds, including the antimalarial drug pyrimethamine (B1678524). nih.govnih.gov The amino groups are critical for forming hydrogen bonds with target enzymes, a key interaction for inhibitory activity. For instance, in the context of dihydrofolate reductase (DHFR) inhibitors, the 2,4-diaminopyrimidine (B92962) core is essential for binding. nih.govnih.gov

The sulfonamide group (-SO₂NH₂) is another vital functional group, widely recognized for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. tandfonline.comresearchgate.netresearchgate.net This group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule to its biological target. The acidity of the sulfonamide proton can also play a role in the molecule's potency. acs.org The hybridization of the pyrimidine scaffold with a sulfonamide moiety is a promising strategy for developing novel therapeutic candidates. tandfonline.comnih.gov

Impact of Substituents at Pyrimidine Ring Positions (C2, C5, C6)

The substitution pattern on the pyrimidine ring significantly influences the biological activity of this compound derivatives. The C2, C4, and C6 positions of the pyrimidine ring are naturally electron-deficient, making them susceptible to nucleophilic substitution and allowing for a variety of chemical modifications. semanticscholar.org

C2 Position: Modifications at the C2 position can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity. For example, the introduction of different aryl or alkyl groups at this position can lead to significant changes in biological activity. researchgate.net In some cases, bulky substituents at the C2 position can lead to unfavorable steric interactions with the target protein. tcmsp-e.com

C6 Position: Similar to the C2 and C4 positions, the C6 position is electron-deficient. semanticscholar.org The nature of the substituent at C6 can impact the molecule's interaction with its biological target. Studies have shown that both the size and electronic nature of the substituent at the C6 position are critical for potency. rsc.org For example, bulky groups at the C6 position of phenanthrene-based sulfonamides were found to be poorly tolerated. acs.org

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological activity of chiral derivatives of this compound. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a biological target, which is often a chiral macromolecule like a protein or nucleic acid.

In studies of phenanthroindolizidine alkaloid analogues, the stereochemistry at specific carbon centers was found to be crucial for their antiproliferative activity. For instance, the racemic form of a sulfonamide analogue was significantly less active than its pure (R)-enantiomer, suggesting that the (S)-enantiomer might even interfere with the activity of the (R)-enantiomer. acs.org This highlights the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents to maximize their potency and avoid potential antagonistic effects from inactive or less active stereoisomers. The conformation of macrocyclic compounds, influenced by stereochemistry, can also impact properties like cell permeability. mdpi.com

Correlation between Molecular Features and Enzyme Inhibitory Efficacy

For instance, in the context of DHFR inhibitors, the diaminopyrimidine core is a fundamental requirement for binding. nih.govnih.gov The sulfonamide group can provide additional hydrogen bonding interactions, enhancing the inhibitory potency. tandfonline.com Furthermore, the nature and position of substituents on the pyrimidine ring can fine-tune the binding affinity. Aromatic and bulky substituents can enhance efficacy by improving binding to the enzyme, as seen in studies on falcipain inhibitors. tandfonline.com The presence of electron-releasing groups on the pyrimidine ring can increase its basicity, which may influence its interaction with the target. semanticscholar.org

The following table summarizes the inhibitory activity of some pyrimidine derivatives against Cyclooxygenase (COX) enzymes, illustrating the impact of molecular modifications on enzyme inhibition.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
3a-42.1 ± 0.30
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20
Data sourced from a study on the anti-inflammatory activities of pyrimidines. rsc.org

Development of Structure-Activity Hypotheses for Targeted Applications

The systematic study of SAR has led to the development of specific hypotheses for designing this compound derivatives for targeted applications. These hypotheses are often guided by the structural information of the target protein and the binding mode of known inhibitors.

For example, in the development of BACE1 inhibitors for Alzheimer's disease, a lead compound was optimized by designing novel aminopyrimidine and diaminopyrimidine derivatives to improve potency and permeability. nih.gov This led to a 26-fold increase in potency for the optimized compound. nih.gov Similarly, for the development of antimalarial agents, SAR studies have focused on modifying the diaminopyrimidine scaffold to enhance activity against drug-resistant strains of Plasmodium falciparum. nih.gov The hypothesis is that specific substitutions can improve binding to the target enzyme, such as DHFR, and overcome resistance mechanisms. nih.govtandfonline.com The development of photoswitchable enzyme inhibitors also relies heavily on hypothesis-driven, structure-based design to control biological activity with light. nih.gov

Ligand-Based and Structure-Based SAR Approaches

Both ligand-based and structure-based approaches are employed to understand the SAR of this compound derivatives.

Ligand-based SAR focuses on a series of active compounds when the three-dimensional structure of the target is unknown. By comparing the chemical structures and biological activities of these ligands, common pharmacophoric features necessary for activity can be identified. mdpi.com This approach has been used to develop pharmacophore models for various drug targets. mdpi.com

Structure-based SAR , on the other hand, utilizes the known 3D structure of the biological target, typically a protein, obtained through methods like X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that can fit into the active site of the enzyme and form specific interactions. scispace.com Molecular docking simulations are often used to predict the binding mode and affinity of designed compounds. researchgate.net This approach has been instrumental in optimizing lead compounds and understanding the molecular basis of their activity. For instance, the crystal structure of an inhibitor bound to its target can reveal key interactions and guide further chemical modifications to enhance potency and selectivity. researchgate.net

Preclinical Pharmacological and Biological Activity Research

Antimicrobial Research Applications

The unique structural combination of a sulfonamide and a diaminopyrimidine in a single molecule has prompted extensive research into its efficacy against a wide range of microbial pathogens. This research is built upon the known synergistic effects of combining individual sulfonamide and diaminopyrimidine drugs.

Antibacterial Efficacy Studies (Gram-Positive, Gram-Negative Bacteria, Nocardia, Actinomyces spp.)

Sulfonamides, as a class, exhibit a broad spectrum of bacteriostatic activity against both Gram-positive and Gram-negative bacteria. Their efficacy is significantly enhanced when used in combination with diaminopyrimidines, such as trimethoprim (B1683648), a phenomenon known as potentiation nih.govmsdvetmanual.comgoogle.com. This combination results in a synergistic bactericidal effect by sequentially blocking the folic acid synthesis pathway, which is crucial for bacterial growth and replication nih.govmsdvetmanual.comgoogle.com.

The spectrum of activity for potentiated sulfonamides includes various species of Streptococcus, Staphylococcus, Salmonella, Pasteurella, Corynebacterium, and Escherichia coli nih.gov. Furthermore, they show inhibitory action against Nocardia and Actinomyces species nih.govwho.intresearchgate.net. Research on specific diaminopyrimidine-sulfonamide derivatives has provided more targeted insights. For instance, a study on a 5-chloro-4,6-diaminopyrimidine derivative of a sulphamoyl carboxamide demonstrated significant inhibitory effects against a panel of bacteria including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis nih.gov.

Table 1: In Vitro Antibacterial Activity of a 5-chloro-4,6-diaminopyrimidine Derivative

Bacterium Activity
Pseudomonas aeruginosa Significant Inhibition
Staphylococcus aureus Significant Inhibition
Escherichia coli Potent Inhibition
Bacillus subtilis Potent Inhibition

Data derived from studies on a sulphamoyl carboxamide derivative of 5-chloro-4,6-diaminopyrimidine. nih.gov

Antitubercular Activity Investigations (e.g., Mycobacterium tuberculosis DHFR Inhibition)

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) has spurred research into novel therapeutic agents, including those targeting the folate pathway. Sulfonamides inhibit dihydropteroate (B1496061) synthase (DHPS), while diaminopyrimidines inhibit dihydrofolate reductase (DHFR), both of which are essential enzymes for mycobacterial survival nih.govnih.govasm.org.

The combination of sulfamethoxazole (B1682508) (a sulfonamide) and trimethoprim (a diaminopyrimidine), known as co-trimoxazole, has shown surprising efficacy against drug-resistant Mtb strains in both in vitro and in vivo studies nih.gov. However, the synergistic effect of this combination against Mtb is a subject of ongoing research, with some studies suggesting that the antitubercular activity is primarily due to the sulfonamide component nih.govasm.orgasm.org. Trimethoprim alone exhibits weak inhibition of Mtb DHFR asm.orgasm.org. This has led to a focused effort on discovering new and more potent Mtb DHFR inhibitors.

Antifungal Activity Studies

Research has also explored the antifungal potential of diaminopyrimidine-sulfonamide structures. A study investigating a 5-chloro-4,6-diaminopyrimidine derivative of a sulphamoyl carboxamide reported inhibitory activity against the fungal pathogens Candida albicans and Aspergillus niger nih.govsemanticscholar.org. In silico molecular docking studies of this derivative showed a comparable binding affinity to the established antifungal drug ketoconazole (B1673606) nih.gov.

Separately, a novel pyrimidine-based chemical scaffold was identified to have broad-spectrum antifungal activity, including against difficult-to-treat molds, by perturbing endoplasmic reticulum function in Aspergillus fumigatus nih.govnih.gov.

Table 2: In Vitro Antifungal Activity of a 5-chloro-4,6-diaminopyrimidine Derivative

Fungus Activity
Candida albicans Antifungal Activity
Aspergillus niger Antifungal Activity

Data derived from studies on a sulphamoyl carboxamide derivative of 5-chloro-4,6-diaminopyrimidine. nih.govsemanticscholar.org

Anti-protozoal and Antimalarial Research (e.g., Toxoplasma, Coccidia, Plasmodium)

The inhibitory effects of sulfonamides and diaminopyrimidines on the folate pathway are also effective against certain protozoan parasites. Sulfonamides have demonstrated activity against Toxoplasma and Coccidia species nih.govmsdvetmanual.comnih.gov. The combination of a sulfonamide with pyrimethamine (B1678524), a diaminopyrimidine, is a standard treatment for toxoplasmosis nih.gov.

In the realm of antimalarial research, diaminopyrimidines are a well-known class of compounds, with pyrimethamine being a notable example that inhibits the DHFR of Plasmodium nih.gov. Several primary sulfonamide compounds containing a diaminopyrimidine scaffold have been investigated for their activity against Plasmodium falciparum. Some of these compounds displayed potent in vitro activity with IC50 values in the sub-micromolar range and high selectivity for the parasite over mammalian cells nih.gov. The hybridization of a pyrimidine (B1678525) core with other pharmacophores is an active area of research for developing new antimalarial agents researchgate.netnih.govmdpi.comresearchgate.net.

Table 3: Antiplasmodial Activity of Select Diaminopyrimidine-Sulfonamide Analogs

Compound ID P. falciparum 3D7 IC50 (μM) Selectivity Index (SI) vs. HepG2
Compound 4 0.28 > 35
Compound 5 0.26 > 35

Data from a study on primary sulfonamide compounds with a diaminopyrimidine scaffold. nih.gov

Antineoplastic Research Applications

The structural motifs of diaminopyrimidine and sulfonamide are also prevalent in the design of anticancer agents, particularly those targeting protein kinases involved in cell proliferation and survival.

Inhibition of Kinase Targets (e.g., Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinases (CDK4/6), Epidermal Growth Factor Receptor (EGFR), DNA Gyrase)

Fibroblast Growth Factor Receptor 4 (FGFR4): Diaminopyrimidine-based compounds have been investigated as selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in the progression of various cancers nih.govresearchgate.netresearchgate.netnih.gov. The selectivity of these inhibitors is often achieved by targeting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members nih.govchemrxiv.org. Optimization of diaminopyrimidine series has yielded potent and highly selective non-covalent and covalent inhibitors of FGFR4 nih.govresearchgate.net.

Cyclin-Dependent Kinases (CDK4/6): The diaminopyrimidine core is a critical structure in a number of potent and selective inhibitors of CDK4 and CDK6, enzymes that are fundamental drivers of the cell cycle and are often dysregulated in cancer researchgate.netnih.govpharmablock.commdpi.comthieme-connect.de. For example, 2,4-diamino-5-ketopyrimidines have been identified as a novel class of ATP-competitive inhibitors that selectively target the CDK family researchgate.net. The hybridization of pyrimidine with a sulfonamide moiety has also been explored to generate potent CDK4 inhibitors nih.gov.

Epidermal Growth Factor Receptor (EGFR): Pyrimidine-sulfonamide hybrids have been designed and synthesized as inhibitors of EGFR, a key target in many human cancers nih.govnih.gov. Research has focused on developing inhibitors that can overcome resistance to existing EGFR tyrosine kinase inhibitors (TKIs), such as those with the C797S mutation nih.govacs.org.

DNA Gyrase: While DNA gyrase is a well-established target for antibacterial agents, particularly quinolones, the development of pyrimidine-based inhibitors has also been explored mdpi.comnih.govresearchgate.net. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for discovering new antibacterial drugs mdpi.comnih.govuah.es. Some studies have investigated sulfonamide derivatives for their inhibitory activity against DNA gyrase researchgate.net.

Studies on Cell Cycle Modulation and Antiproliferative Effects

The pyrimidine scaffold is a recognized pharmacophore in the development of anticancer agents, with several derivatives demonstrating potent antiproliferative activities. researchgate.nettandfonline.com Research into diaminopyrimidine derivatives, in particular, has revealed their potential to induce cell cycle arrest and apoptosis in cancer cells. bohrium.com

One area of investigation involves the development of 4,6-diaminopyrimidine (B116622) derivatives as inhibitors of various kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). nih.gov For instance, certain imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs have been identified as potent inhibitors of CDK4 and CDK6. nih.gov These kinases, in complex with cyclin D, are crucial for the transition from the G1 to the S phase of the cell cycle. mdpi.com Inhibition of these kinases leads to cell cycle arrest at the G1 phase. mdpi.com

Mechanistic studies on compounds with a 2,4-diamino-5-methyleneaminopyrimidine structure have shown they can induce cell cycle arrest and apoptosis in a concentration-dependent manner in HCT116 cells. bohrium.com Similarly, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) demonstrated an ability to induce G0/G1 cell cycle arrest in Caki-1 renal cancer cells. researchgate.netacs.org This effect was associated with the suppression of key proteins involved in G0/G1 progression, including cyclin A2, cyclin D1, cyclin E, c-myc, and phosphorylated-Rb (p-Rb). acs.org

The antiproliferative effects of these compounds have been observed across various cancer cell lines. researchgate.netacs.org For example, a specific 2,4-diamino-5-methyleneaminopyrimidine derivative, compound 7i, showed significant inhibitory effects on the proliferation of HCT116, HT-29, MCF-7, and HeLa cells, with IC50 values of 4.93, 5.57, 8.84, and 14.16 μM, respectively. bohrium.com

Table 1: Antiproliferative Activity of Diaminopyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 7i (2,4-diamino-5-methyleneaminopyrimidine derivative)HCT1164.93 bohrium.com
Compound 7i (2,4-diamino-5-methyleneaminopyrimidine derivative)HT-295.57 bohrium.com
Compound 7i (2,4-diamino-5-methyleneaminopyrimidine derivative)MCF-78.84 bohrium.com
Compound 7i (2,4-diamino-5-methyleneaminopyrimidine derivative)HeLa14.16 bohrium.com

Research into Other Biological Activities

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.gov These mediators include prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins. nih.govfrontiersin.org The sulfonamide group is also a known pharmacophore in compounds with anti-inflammatory activity. frontiersin.orgresearchgate.net

Research has shown that certain sulfonamide diuretics can modulate inflammatory processes, exhibiting both pro- and anti-inflammatory effects by influencing pathways involved in immune responses. nih.gov For instance, they can affect the regulation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and TNF-α. nih.gov Some dihydropyrimidine/sulfonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. frontiersin.org In vivo studies of these hybrids demonstrated significant anti-inflammatory activity, with some compounds showing a more prolonged effect than the standard drug celecoxib. frontiersin.org These compounds were also found to reduce the levels of pro-inflammatory cytokines such as PGE2 and TNF-α. frontiersin.org

The therapeutic potential of sulfonamide derivatives as antioxidants is an area of growing interest. researchgate.net Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this damage are valuable. researchgate.net Some sulfonamide derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response. researchgate.net While the precise antioxidant mechanism of sulfonamides is not fully understood, their inherent antioxidant properties make them a subject of further study. researchgate.net Amino acid-based sulfonamides have also been reported to possess antioxidant activities. researchgate.net

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. science.govnih.gov Several pyrimidine derivatives have been explored for this purpose. For example, a series of 4,6-diphenylpyrimidine (B189498) derivatives were synthesized and found to be potent and selective inhibitors of both MAO-A and AChE. nih.gov

One derivative, VB1, was a particularly potent inhibitor of MAO-A and BuChE with IC50 values of 18.34 ± 0.38 nM and 0.666 ± 0.03 μM, respectively, and also showed strong AChE inhibition (IC50 = 30.46 ± 0.23 nM). nih.gov Another compound, VB8, was the most potent AChE inhibitor in the series, with an IC50 value of 9.54 ± 0.07 nM. nih.gov Furthermore, sulfenylated 5-aminopyrazoles have been developed as dual inhibitors of AChE and BuChE, with one compound exhibiting IC50 values of 1.634 ± 0.066 μM against AChE and 0.0285 ± 0.019 μM against BuChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Pyrimidine and Pyrazole Derivatives

CompoundEnzymeIC50Reference
VB1 (4,6-diphenylpyrimidine derivative)MAO-A18.34 ± 0.38 nM nih.gov
VB1 (4,6-diphenylpyrimidine derivative)BuChE0.666 ± 0.03 μM nih.gov
VB1 (4,6-diphenylpyrimidine derivative)AChE30.46 ± 0.23 nM nih.gov
VB8 (4,6-diphenylpyrimidine derivative)AChE9.54 ± 0.07 nM nih.gov
Sulfenylated 5-aminopyrazole (compound 3b)AChE1.634 ± 0.066 μM nih.gov
Sulfenylated 5-aminopyrazole (compound 3b)BuChE0.0285 ± 0.019 μM nih.gov

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. frontiersin.orgrsc.org These peptides are generated through the cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. frontiersin.org Consequently, inhibiting these secretases or the aggregation of Aβ is a major focus of drug discovery for Alzheimer's disease. rsc.orgnih.govmdpi.com

Sulfonamide-based compounds have been identified as potent, non-competitive inhibitors of γ-secretase. nih.gov Research has led to the development of sulfonamide photoaffinity probes that target γ-secretase, aiding in the characterization of this enzyme complex. nih.gov Some γ-secretase inhibitors, such as Begacestat, are thiophene (B33073) sulfonamide derivatives. medchemexpress.com It's noteworthy that while γ-secretase inhibitors can reduce Aβ production, some studies suggest that low doses may paradoxically increase the secretion of certain Aβ peptides. nih.govnih.gov

In addition to secretase inhibition, preventing the aggregation of Aβ is another promising strategy. mdpi.com Some sulfenylated 5-aminopyrazoles, besides inhibiting cholinesterases, have also been shown to effectively inhibit Aβ1–42 aggregation. nih.gov

Computational and Theoretical Studies

Pharmacophore Modeling and Virtual Screening

Generation of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. Both ligand-based and structure-based models are employed to understand how molecules like those derived from diaminopyrimidines interact with their biological targets.

Ligand-based models are developed by aligning a set of active molecules and extracting their common chemical features. For instance, a pharmacophore model for cytochrome P450 11B2 inhibitors was generated using two active compounds, resulting in a model comprising two aromatic rings, two hydrophobic features, one hydrogen bond acceptor, and 33 excluded volumes. frontiersin.org Similarly, structure-based models are derived from the crystal structure of a target protein complexed with a ligand. A model for Janus Kinase 3 (JAK3) was developed from a protein-ligand complex (PDB: 4Z16), featuring one hydrogen bond donor, one hydrogen bond acceptor, three hydrophobic contacts, and twenty excluded volumes. mdpi.com These models serve as 3D queries for virtual screening of large compound libraries to find new molecules with potential biological activity. frontiersin.orgresearchgate.net

Identification of Key Pharmacophoric Features

The effectiveness of a pharmacophore model hinges on the correct identification of key interaction points. For pyrimidine-based compounds, several critical features are consistently identified.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the pyrimidine (B1678525) ring and the amino groups are prominent hydrogen bond acceptors and donors. mdpi.commdpi.com The sulfonamide group also provides strong hydrogen bond acceptors via its oxygen atoms and a donor via the NH group. These interactions are often crucial for anchoring the ligand in the active site of a protein, as seen in the binding of inhibitors to dihydrofolate reductase (DHFR). drugdesign.org

Aromatic Rings: The pyrimidine ring itself serves as a key aromatic feature. frontiersin.orgmdpi.commdpi.com This feature can engage in π-π stacking or other hydrophobic interactions with aromatic residues in a binding pocket.

Hydrophobic Regions: Lipophilic groups attached to the core scaffold contribute to hydrophobic interactions, which are vital for binding affinity. frontiersin.orgmdpi.com For example, a benzyl (B1604629) group at the 5-position of a 2,4-diaminopyrimidine (B92962) scaffold contributes a significant lipophilic character. drugdesign.org

Ionizable Centers: The amino groups on the pyrimidine ring are basic and can be protonated at physiological pH, acting as ionizable centers that can form salt bridges or key ionic interactions with acidic residues in a target protein.

These features are fundamental in defining the binding mode of diaminopyrimidine sulfonamides and guiding the design of more potent and selective inhibitors. redalyc.org

Application in Novel Scaffold Identification and Library Design

Pharmacophore models and the understanding of key features are directly applied in the design of compound libraries to explore new chemical space and identify novel scaffolds. bham.ac.uk The 2,4-diaminopyrimidine structure is considered a "privileged scaffold" because it can interact with a variety of biological targets. mdpi.comnih.gov

By starting with a core scaffold like diaminopyrimidine, chemists can create large, diverse libraries through parallel synthesis. drugdesign.org For example, one strategy involved using a 2,4-diaminopyrimidine scaffold and incorporating basic N-disubstituted aminomethyl residues at the 5-position to improve solubility while maintaining inhibitory activity. drugdesign.org This approach led to the generation of a library of over 250 compounds for testing against various bacterial DHFR enzymes. drugdesign.org Computational filtering of virtual libraries based on pharmacophore models and desired physicochemical properties helps to prioritize which compounds to synthesize, making the drug discovery process more efficient. researchgate.netbham.ac.uk

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the molecular properties of 4,6-diaminopyrimidine-5-sulfonamide and its analogues. These calculations elucidate the electronic structure, stability, and potential for specific applications like nonlinear optics.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT calculations are used to determine the electronic properties of molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.govresearchgate.net

For two related diaminopyrimidine sulfonate derivatives (termed A and B in a study), DFT calculations at the TD-DFT/B3LYP/6-311G(d,p) level were performed. acs.orgnih.gov The HOMO-LUMO energy gaps were found to be 4.198 eV and 4.667 eV, respectively. acs.orgnih.gov The distribution of these orbitals is also revealing: in one derivative, the HOMO charge density is primarily located over the pyrimidine-2,4-diamine moiety, while the LUMO density is on the sulfonate portion. acs.orgnih.gov This separation of frontier orbitals is characteristic of intramolecular charge transfer. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize the charge distribution and predict reactivity sites. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Diaminopyrimidine Sulfonate Derivatives

Molecular Orbital Compound A (eV) Compound B (eV)
HOMO -6.174 -6.004
LUMO -1.976 -1.337
Energy Gap (ΔE) 4.198 4.667

Data sourced from a study on diaminopyrimidine sulfonate derivatives. acs.orgnih.gov

Stability and Reactivity Analysis (e.g., Natural Bond Orbital Analysis)

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, hardness, and softness, can also be calculated to quantify the reactivity of the molecule. nih.gov

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govnih.gov Pyrimidine derivatives, particularly those with a push-pull electronic structure (electron-donating and electron-accepting groups), are promising candidates for NLO materials. nih.gov Quantum chemical calculations are used to predict the NLO properties of molecules, such as the first and second hyperpolarizabilities (β and γ, respectively). acs.orgresearchgate.net

For diaminopyrimidine sulfonate derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute their NLO properties. acs.orgnih.govresearchgate.net The calculated second hyperpolarizability (γtot) values for two such derivatives were found to be substantial, on the order of 10⁴ atomic units, indicating a significant NLO response. acs.orgresearchgate.net This suggests that these molecules could be valuable for developing new NLO materials. researchgate.netnih.gov The NLO response is often enhanced by intramolecular charge transfer, which can be promoted by the combination of the electron-donating amino groups and the electron-withdrawing sulfonamide group on the pyrimidine ring. acs.orgnih.gov

Table 2: Predicted Nonlinear Optical Properties

Compound Second Hyperpolarizability (γtot) (a.u.)
Derivative A 3.7 x 10⁴
Derivative B 2.7 x 10⁴

Data sourced from a study on diaminopyrimidine sulfonate derivatives. acs.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate
2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide
Riociguat
Trimethoprim (B1683648)
Sulfadoxine
Sulfadiazine

Molecular Dynamics Simulations

Molecular dynamics simulations offer a dynamic perspective on ligand-receptor interactions, allowing researchers to observe the conformational changes and stability of these complexes over time.

Conformational Dynamics of Ligand-Receptor Complexes

Furthermore, simulations of diaminopyrimidine derivatives targeting dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis have highlighted the importance of specific side chains in occupying key binding pockets. mdpi.com The stability of these compounds within the binding site throughout the simulation underscores their potential as effective inhibitors. mdpi.com

Binding Affinity Calculations (e.g., MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to its receptor. nih.govnih.gov This approach calculates the free energy of the complex, the receptor, and the ligand in solution to predict the strength of their interaction. A more negative binding free energy value generally indicates a stronger and more favorable interaction. schrodinger.com

MM-GBSA calculations have been instrumental in ranking potential drug candidates and understanding the energetic contributions of different interactions. nih.govrsc.org For instance, in the study of aminomethylpyrimidine inhibitors of dipeptidyl peptidase-IV (DPP-IV), MM-GBSA analysis revealed that while hydrogen bonds with key residues like Glu205 and Glu206 contribute to binding, it is the van der Waals interactions, particularly with Tyr547 and Tyr666, that dominate the binding free energy and distinguish highly active inhibitors from less potent ones. nih.gov

Similarly, for FAK inhibitors, MM-GBSA calculations have been used to determine the binding free energies of different compounds, helping to identify the most promising candidates. nih.gov These calculations can also be used to decompose the total binding energy into contributions from individual residues, highlighting which amino acids are most critical for the ligand's affinity. nih.gov For example, in the case of the FAK inhibitor VS-4718, residues such as I428, A452, V484, M499, G505, and L553 were identified as providing significant hydrophobic contributions to the binding energy. nih.gov

The following table summarizes representative binding free energy data for diaminopyrimidine derivatives from computational studies.

Compound/SystemTarget ProteinCalculated Binding Free Energy (kcal/mol)Key Interacting ResiduesReference
FAK-II-1Focal Adhesion Kinase (FAK)-33.13C502, D564, I428, A452, V484, M499, G505, L553 nih.gov
FAK-II-4Focal Adhesion Kinase (FAK)-32.70C502, D564, I428, A452, V484, M499, G505, L553 nih.gov
Compound 16lM. tuberculosis DHFRNot explicitly stated, but stable binding confirmedKey residues in the GOL binding site mdpi.com

It is important to note that while MM-GBSA is a powerful tool for ranking compounds within a series, the absolute calculated binding energies may not always perfectly correlate with experimental values due to the approximations inherent in the method. nih.govschrodinger.com

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the chemical structure of 4,6-diaminopyrimidine-5-sulfonamide derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In derivatives of diaminopyrimidine, the proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons are generally observed between 6.51 and 7.70 ppm. rsc.org For instance, in a cysteine-based sulphonamide derivative incorporating a 4,6-diaminopyrimidine (B116622) moiety, the NH₂ protons appear as a singlet at 2.7693 ppm. nih.gov

¹³C NMR: The carbon signals in ¹³C NMR spectra provide further structural confirmation. For example, in a cysteine-based derivative, the carbons of the C=N bonds in the pyrimidine (B1678525) ring were confirmed at 159.211 cm⁻¹ and 159.012 cm⁻¹. nih.gov In other sulfonamide derivatives, the carbonyl carbon of an amide group has been observed around 169.4 ppm. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is used to establish long-range correlations between protons and carbons, helping to piece together the complete molecular structure of complex derivatives like 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Diaminopyrimidine Derivatives

Functional Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (cm⁻¹) Reference
Sulfonamide (-SO₂NH-) 8.78 - 10.15 - rsc.org
Aromatic Protons 6.51 - 7.70 - rsc.org
Amino (-NH₂) 2.7693 - nih.gov
Imine (C=N) - 159.211, 159.012 nih.gov
Carbonyl (C=O) - ~169.4 rsc.org

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key vibrational bands for sulfonamide derivatives include:

N-H stretching: The amino groups (NH₂) of the pyrimidine ring show characteristic stretching vibrations. In 2-((4,6-diamino)pyrimidin-2-yl)thio)acetate, broad absorption lines appear at 3458 cm⁻¹, 3359 cm⁻¹, and 3199 cm⁻¹. 7universum.com For 2-(heptylthio)pyrimidine-4,6-diamine, these bands are seen at 3470, 3320, and 3181 cm⁻¹. mdpi.com

S=O stretching: The sulfonyl group (SO₂) exhibits strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

C=O stretching: In derivatives containing a carbonyl group, a strong absorption band is observed, for example at 1724 cm⁻¹ in methyl 2-((4,6-diamino)pyrimidin-2-yl)thio)acetate. 7universum.com

S-N stretching: The vibration of the bond between the sulfur and nitrogen atoms appears in the region of 914–895 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands for Diaminopyrimidine-Sulfonamide Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
Amino (-NH₂) N-H stretch 3181 - 3470 mdpi.com7universum.com
Sulfonyl (-SO₂) Asymmetric stretch 1310 - 1320 rsc.org
Sulfonyl (-SO₂) Symmetric stretch 1143 - 1155 rsc.org
Carbonyl (C=O) C=O stretch ~1724 7universum.com
Sulfonamide (S-N) S-N stretch 895 - 914 rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For example, the structure of 2-(heptylthio)pyrimidine-4,6-diamine was confirmed by HRMS, which showed a protonated molecular ion [M+H]⁺ at an m/z of 241.1500, closely matching the calculated value of 241.1481 for the formula [C₁₁H₂₀N₄S]⁺. mdpi.com In multiresidue analysis of sulfonamides, quantification is often achieved by monitoring the signal of the protonated molecular ion [M+H]⁺, and identity is confirmed by accurate mass and fragment ions. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level.

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a molecule. This technique has been used to establish the structures of various heterocyclic compounds derived from diaminopyrimidine. acs.org These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding (e.g., N···H···N, N···H···O) and stacking interactions. acs.orgresearchgate.net For example, in the crystal structure of certain 2,6-diaminopyrimidin-4-yl sulfonate derivatives, molecules are connected through strong N4···H4A···N2 hydrogen bonds, forming a dimer with an R₂²(8) loop. acs.org

Co-crystallography, where a ligand is crystallized with its protein target, is invaluable for understanding the molecular basis of biological activity. This technique has been instrumental in studying how diaminopyrimidine-based inhibitors bind to enzymes.

For instance, the co-crystal structure of a diaminopyrimidine renin inhibitor (compound 11) bound to the renin active site was determined at a resolution of 2.24 Å. malvernpanalytical.com This revealed key hydrogen bonding interactions between the diaminopyrimidine core and the enzyme, including bonds with Thr77, Ser76, Asp215, and Asp32. malvernpanalytical.com Similarly, the crystallization of a 2,4-diaminopyrimidine (B92962) derivative with dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis showed the pyrimidine ring positioned in a hydrophobic pocket, forming hydrogen bonds with the side chain of Asp27 and the backbone of Ile5 and Ile94. mdpi.com These structural insights are crucial for the rational design of more potent and selective inhibitors. malvernpanalytical.commdpi.com

Chromatographic and Separation Techniques

Chromatographic methods are fundamental to the separation and quantification of this compound and related compounds from complex mixtures, such as biological matrices or reaction media.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides. Reversed-phase HPLC methods are commonly employed for the quantitative determination of sulfonamides and their metabolites. deepdyve.com A typical HPLC setup for the analysis of sulfonamides, including those with a diaminopyrimidine moiety, often involves a C18 column. cabidigitallibrary.org For instance, a method for the simultaneous determination of various sulfonamides and trimethoprim (B1683648) utilized a Symmetry C18 column with isocratic elution and UV detection at 254 nm. cabidigitallibrary.org This approach demonstrated good recovery and precision, making it suitable for routine analysis. cabidigitallibrary.org The mobile phase in such separations often consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.commdpi.com

Table 1: Example HPLC Parameters for Sulfonamide Analysis

ParameterConditionReference
Column Symmetry C18 (5 µm, 4.6 × 250 mm) cabidigitallibrary.org
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
Detection UV at 254 nm cabidigitallibrary.org
Elution Mode Isocratic cabidigitallibrary.org

This table presents a generalized example of HPLC conditions and may not be specific to this compound.

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, due to the use of columns with smaller particle sizes (typically under 2 µm). sielc.comnih.gov UPLC systems are frequently coupled with mass spectrometry for enhanced sensitivity and specificity in the analysis of complex samples. nih.govnih.gov For the analysis of antibiotics like sulfonamides, a C18 column, such as an Acquity UPLC BEH C18, is often used. nih.gov The separation of multiple antibiotic classes, including sulfonamides and diaminopyrimidines, can be achieved in a short run time, for example, within 10 minutes. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of sulfonamides and their metabolites in various matrices, including food and environmental samples. mdpi.comresearchgate.netresearchgate.net This hyphenated technique provides high selectivity and sensitivity, allowing for the detection and quantification of compounds at very low concentrations. researchgate.net

For instance, a UPLC-MS/MS method was developed for the simultaneous determination of 24 sulfonamide antibiotics in pastries, demonstrating low limits of detection (0.01–0.14 μg kg⁻¹) and quantification (0.02–0.45 μg kg⁻¹). nih.gov The method utilized an Agilent ZORBAX XDB-C18 column and a gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov Similarly, UPLC-QTOF/MS methods have been developed for the quantification of sulfonamides and trimethoprim in tilapia fillets, employing a C18 column and an isocratic elution. nih.govresearchgate.net These methods are validated according to regulatory guidelines to ensure their accuracy and reliability for monitoring drug residues. researchgate.netresearchgate.net

Table 2: Example UPLC-MS/MS Parameters for Sulfonamide Analysis

ParameterConditionReference
Instrument Exion-TRILPLE QUAD 5500 nih.gov
Column Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm) nih.gov
Mobile Phase 0.1% Formic Acid Solution (A) and Acetonitrile (B) nih.gov
Injection Volume 3 μL nih.gov
Flow Rate 0.3 mL min⁻¹ nih.gov

This table presents a generalized example of UPLC-MS/MS conditions and may not be specific to this compound.

Biochemical and Enzymatic Assay Methodologies

Biochemical and enzymatic assays are indispensable for characterizing the biological activity of this compound and its analogs, particularly in the context of drug discovery and development.

Enzyme inhibition assays are critical for quantifying the potency of a compound against its target enzyme. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor potency, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For sulfonamides, which often target enzymes like dihydropteroate (B1496061) synthase (DHPS) or carbonic anhydrases, IC₅₀ values are determined through spectrophotometric or other enzymatic assays. nih.gov

For example, in the study of dihydropteroate synthetase inhibitors, IC₅₀ values for various sulfa drugs were determined by assaying the enzyme in the presence of different inhibitor concentrations and plotting the logarithm of the drug concentration against the percent inhibition. The inhibition constant (Ki) provides a more direct measure of the binding affinity between the inhibitor and the enzyme. Ki values for sulfonamides have been determined using methods like Dixon plots. The Ki of sulfamethoxazole (B1682508) against Pneumocystis carinii DHPS was found to be 7.5 nM. Such kinetic data are vital for understanding the structure-activity relationships of inhibitors. acs.org

Table 3: Example Enzyme Inhibition Data for Sulfonamides

CompoundTarget EnzymeIC₅₀ (nM)Ki (nM)Reference
SulfamethoxazoleP. carinii DHPS237.5
SulfathiazoleP. carinii DHPS13-
SulfachlorpyridazineP. carinii DHPS18-
SulfamethoxypyridazineP. carinii DHPS17-

This table presents example data for various sulfonamides and may not include this compound.

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput biophysical technique used to assess the binding of small molecules to a target protein. harvard.eduresearchgate.net The principle of DSF is that the binding of a ligand to a protein generally increases its thermal stability, resulting in a higher melting temperature (Tm). researchgate.netresearchgate.net This change in Tm (ΔTm) is detected by monitoring the fluorescence of an environmentally sensitive dye that binds to hydrophobic regions of the protein as it unfolds upon heating. harvard.edunih.gov

DSF is a valuable tool in the early stages of drug discovery for hit validation and lead optimization. researchgate.netnih.gov It can be used to screen compound libraries and confirm direct binding of hits to the target protein. nih.gov For example, DSF was used to demonstrate the binding of 1,3,5-triazine-2,4-diamine (B193344) derivatives to E. coli dihydrofolate reductase, showing varying affinities depending on the substitutions. nih.gov This technique is advantageous due to its speed, low sample consumption, and accessibility. harvard.eduresearchgate.net

Sample Preparation Techniques for Research Analysis (e.g., QuEChERS)

Effective sample preparation is a critical prerequisite for reliable and accurate analytical results, aiming to isolate the target analyte from interfering matrix components. For sulfonamides, a widely acclaimed sample preparation approach is the QuEChERS method, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe. waters.comrocker.com.tw This technique has revolutionized the analysis of residues in various samples by streamlining the extraction and cleanup process. scharlab.com

The QuEChERS procedure involves two main stages: an initial extraction with an organic solvent, typically acetonitrile, in the presence of salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. waters.comscharlab.com The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (CH₃COONa) or sodium chloride (NaCl) facilitates the partitioning of the analyte from the aqueous phase of the sample into the acetonitrile layer. nih.govmdpi.com

The subsequent d-SPE cleanup step is crucial for removing matrix co-extractives that could interfere with the final analysis. This is achieved by adding a small amount of sorbent material to an aliquot of the acetonitrile extract. The choice of sorbent is critical and depends on the sample matrix. Primary secondary amine (PSA) is a commonly used sorbent that effectively removes sugars, fatty acids, and other polar interferences. mdpi.comwaters.com For matrices with high pigment content, graphitized carbon black (GCB) may be added, while C18 is employed for samples with a high fat content. waters.com

The versatility of the QuEChERS method has led to the development of several modifications to optimize analyte recovery for specific compound classes and matrices. For instance, buffered QuEChERS methods, such as the AOAC Official Method 2007.01 and the CEN Standard Method 15662, have been developed to ensure the stability of pH-sensitive compounds during extraction. waters.com Research on sulfonamide analysis in various tissues has demonstrated the successful application of modified QuEChERS protocols, achieving good recovery and repeatability. nih.govmdpi.com

The table below outlines a typical QuEChERS procedure that could be adapted for the analysis of this compound in a research setting.

Table 1: Generalized QuEChERS Sample Preparation Protocol for Sulfonamides

Step Procedure Reagents/Materials Purpose
1. Sample Homogenization A representative portion of the sample is homogenized to ensure uniformity. Blender or homogenizer To increase the surface area for efficient extraction.
2. Extraction The homogenized sample is weighed into a centrifuge tube, and an internal standard may be added. Acetonitrile and a salt mixture are added, and the tube is vigorously shaken. Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Acetate (CH₃COONa) or Sodium Chloride (NaCl) To extract the analyte from the sample matrix into the organic solvent.
3. Centrifugation The tube is centrifuged to separate the acetonitrile layer from the aqueous layer and solid sample debris. Centrifuge To achieve phase separation.
4. Dispersive SPE (d-SPE) Cleanup An aliquot of the supernatant (acetonitrile extract) is transferred to a new tube containing a d-SPE sorbent. The tube is vortexed and then centrifuged. Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB), MgSO₄ To remove interfering substances from the extract.

| 5. Final Extract Preparation | The purified supernatant is collected for direct analysis or may be evaporated and reconstituted in a suitable solvent for compatibility with the analytical instrument. | Nitrogen evaporator, reconstitution solvent | To prepare the final sample for injection into the analytical instrument. |

Emerging Research Directions and Potential Applications

Development of Potentiated Combinatorial Therapies with Diaminopyrimidines

The combination of diaminopyrimidines with sulfonamides creates a powerful synergistic effect, often resulting in bactericidal activity, whereas the individual components are merely bacteriostatic. msdvetmanual.comymaws.com This potentiation allows for enhanced efficacy and can broaden the spectrum of activity against various pathogens. illinois.edu Research in this area focuses on identifying the optimal ratios and specific combinations of diaminopyrimidine and sulfonamide compounds to maximize therapeutic outcomes. msdvetmanual.com For instance, combinations like trimethoprim-sulfamethoxazole (co-trimoxazole) have been widely used to treat bacterial and protozoal infections. msdvetmanual.comnih.gov The development of new diaminopyrimidine derivatives, such as aditoprim (B1665538) and baquiloprim, highlights the ongoing effort to create superior combination therapies for use in both human and veterinary medicine. nih.gov The primary goal is to achieve a synergistic effect that not only is more effective but also helps in mitigating the development of drug resistance. illinois.edu

Strategies to Address Resistance Mechanisms in Target Organisms

A significant challenge in the clinical use of diaminopyrimidine-sulfonamide combinations is the emergence of drug resistance. The primary mechanisms of resistance involve alterations in the target enzymes, DHPS and DHFR, which reduce the binding affinity of the drugs. oup.com These changes can be due to chromosomal mutations or the acquisition of resistance-conferring genes via plasmids. oup.com

Strategies to combat resistance include:

Development of novel inhibitors: Designing new diaminopyrimidine and sulfonamide derivatives that can effectively inhibit the mutated enzymes.

Combination with other antimicrobial agents: Exploring therapies that combine diaminopyrimidine-sulfonamides with drugs that have different mechanisms of action to create multi-targeted attacks on pathogens. oup.com

Targeting resistance mechanisms directly: Investigating molecules that can inhibit the mechanisms of resistance themselves, such as efflux pumps that expel the drugs from the bacterial cell.

Rational Design of Selective Inhibitors with Enhanced Specificity and Reduced Off-Target Effects

A key focus of modern drug discovery is the rational design of inhibitors with high selectivity for microbial enzymes over their mammalian counterparts, thereby reducing the potential for toxicity. nih.gov Structural biology and computational modeling play a crucial role in this process. By understanding the three-dimensional structures of microbial and human DHFR and DHPS, researchers can design compounds that fit precisely into the active sites of the microbial enzymes.

For example, the development of iclaprim, a novel diaminopyrimidine, was guided by structural data to achieve potent activity against both trimethoprim-sensitive and resistant bacteria. nih.gov Similarly, the design of sulfonamide analogues of natural products like antofine and cryptopleurine (B1669640) has been explored to improve their therapeutic index in cancer treatment. acs.org The goal is to create molecules that are highly effective against the target pathogen while minimizing adverse effects on the host. nih.gov

Exploration of Novel Therapeutic Targets within the Sulfonamide-Diaminopyrimidine Class

While the traditional targets of sulfonamide-diaminopyrimidine compounds are DHPS and DHFR in microorganisms, recent research has unveiled their potential to interact with other biological targets, opening up new therapeutic avenues. Pyrimidine (B1678525)–sulfonamide hybrids, for instance, are being investigated as potential anticancer agents. tandfonline.comnih.gov These hybrid molecules can act on various targets within cancer cells, including carbonic anhydrases, which are crucial for tumor growth and proliferation. nih.gov

The exploration of these compounds against different cancer cell lines has shown promising results, with some hybrids demonstrating potent antiproliferative activity. nih.gov This expansion of therapeutic targets beyond antimicrobial applications represents a significant and exciting direction for the sulfonamide-diaminopyrimidine class of compounds.

Application in Chemical Biology Tools and Probes

The specific inhibitory action of diaminopyrimidines and sulfonamides on key metabolic enzymes makes them valuable as chemical biology tools. These molecules can be used as probes to study the intricacies of the folic acid pathway and its role in cellular metabolism. By selectively inhibiting DHFR or DHPS, researchers can investigate the downstream effects on DNA synthesis, cell growth, and other metabolic processes.

Furthermore, derivatives of these compounds can be synthesized with fluorescent tags or other labels to visualize their distribution within cells and their interaction with target enzymes. acs.org This allows for a deeper understanding of their mechanism of action and can aid in the development of more effective drugs.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development process, including for the design of novel diaminopyrimidine-sulfonamide compounds. beilstein-journals.orgfrontiersin.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new molecules. researchgate.netnih.gov

ML models can be used to:

Predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries. nih.gov

Optimize the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. beilstein-journals.org

Design novel scaffolds with desired characteristics, accelerating the discovery of new drug candidates. acs.org

The application of AI and ML has the potential to significantly reduce the time and cost associated with drug development and to facilitate the creation of more effective and safer diaminopyrimidine-sulfonamide therapies.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4,6-Diaminopyrimidine-5-sulfonamide in laboratory settings?

  • Methodological Answer : Strict adherence to personal protective equipment (PPE) is essential. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps. Post-experiment, segregate waste in labeled containers and ensure disposal via certified hazardous waste services to avoid environmental contamination .
  • Key Evidence : Safety data sheets emphasize >98% purity standards and specify PPE requirements . Waste management protocols align with environmental regulations .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess retention time and peak homogeneity.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns.
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., sulfonamide protons at δ 7.8–8.2 ppm). Cross-validate results against reference databases like PubChem .

Q. What are optimal storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C for long-term stability. For short-term use (≤1 month), –4°C is acceptable. Monitor for decomposition via periodic TLC or HPLC checks .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric forms.

Repurification : Recrystallize using ethanol/water mixtures to remove byproducts.

Variable Temperature NMR : Perform 1H^1H NMR at 25°C and 60°C to detect tautomeric shifts.

DFT Calculations : Compare experimental NMR/MS data with computational models (e.g., Gaussian software) to identify dominant conformers.

  • Key Insight : Sulfonamide groups exhibit tautomerism, which may explain spectral discrepancies .

Q. What strategies mitigate side reactions during sulfonamide functionalization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive amines using Boc (tert-butoxycarbonyl) or Fmoc groups before sulfonylation.
  • Catalytic Optimization : Use Pd/C or Cu(I) catalysts in cross-coupling reactions to minimize dimerization.
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track sulfonamide intermediate formation and adjust stoichiometry dynamically .

Q. How can researchers design experiments to probe the compound’s bioactivity while avoiding cytotoxicity false positives?

  • Methodological Answer :

Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-toxic thresholds.

Counter-Screens : Use orthogonal assays (e.g., ATP-based viability assays vs. caspase-3 activation) to distinguish specific inhibition from general cytotoxicity.

Structural Analogues : Compare activity with 4,6-diaminopyrimidine derivatives lacking the sulfonamide group to isolate mechanism-specific effects .

Contradiction Analysis in Experimental Data

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Root Cause Analysis : Check moisture levels in solvents (use molecular sieves) and catalyst lot consistency.
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, reaction time, reagent ratios).
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess protein-ligand conformational flexibility.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking scores.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding pose ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.